molecular formula C16H20N4O2S B293944 3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293944
M. Wt: 332.4 g/mol
InChI Key: INAKOZNHWVMAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

The synthesis of 3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyphenoxy group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of key enzymes or the activation of specific receptors .

Comparison with Similar Compounds

3-Tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazole and thiadiazole rings.

    1,3,4-Thiadiazole derivatives: These compounds have a thiadiazole ring but lack the triazole ring.

    Triazole derivatives: These compounds contain a triazole ring but lack the thiadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-tert-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H20N4O2S/c1-5-21-11-8-6-7-9-12(11)22-10-13-19-20-14(16(2,3)4)17-18-15(20)23-13/h6-9H,5,10H2,1-4H3

InChI Key

INAKOZNHWVMAJL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C(C)(C)C

Origin of Product

United States

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